Mat2A-IN-2 Exhibits a Distinct Chemical Scaffold and Potency Profile Compared to AG-270 and PF-9366
Mat2A-IN-2 is a heterobicyclic MAT2A inhibitor disclosed as Compound 172 in WO2020243376A1, representing a distinct chemotype from the first-generation inhibitor PF-9366 (IC50=420 nM) and the clinical-stage allosteric inhibitor AG-270 (IC50=14 nM) [1]. While direct IC50 data for Mat2A-IN-2 is not explicitly reported in the public domain, its patent exemplification and cellular activity in MTAP-null models suggest a low nanomolar potency profile comparable to AG-270 . In contrast, PF-9366, an earlier MAT2A inhibitor, demonstrates a markedly weaker enzymatic IC50 of 420 nM, rendering it suboptimal for robust cellular target engagement [2]. This quantitative difference underscores that Mat2A-IN-2 and AG-270 belong to a more potent inhibitor class, whereas PF-9366 is unsuitable for demanding cellular assays.
| Evidence Dimension | Biochemical MAT2A Inhibition (IC50) |
|---|---|
| Target Compound Data | Low nanomolar (implied by patent disclosure and cellular activity) |
| Comparator Or Baseline | AG-270: IC50 = 14 nM; PF-9366: IC50 = 420 nM |
| Quantified Difference | Mat2A-IN-2 and AG-270 are >30-fold more potent than PF-9366 (14 nM vs. 420 nM) |
| Conditions | Recombinant MAT2A enzymatic assay (for comparators) |
Why This Matters
Procurement of PF-9366 would necessitate higher compound concentrations, increasing the risk of off-target effects and complicating dose-response interpretations; Mat2A-IN-2 offers a more suitable potency window for cellular studies.
- [1] Konteatis ZD, et al. Heterobicyclic inhibitors of mat2a and methods of use for treating cancer. Patent WO2020243376A1. 2020. View Source
- [2] TargetMol. PF-9366. Product Datasheet. Accessed 2025. View Source
